molecular formula C18H25N3O2 B7574056 4-[1-(3,5-Dimethylphenyl)cyclopropanecarbonyl]-1,4-diazepane-1-carboxamide

4-[1-(3,5-Dimethylphenyl)cyclopropanecarbonyl]-1,4-diazepane-1-carboxamide

Cat. No. B7574056
M. Wt: 315.4 g/mol
InChI Key: BGJWLICKJFRPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(3,5-Dimethylphenyl)cyclopropanecarbonyl]-1,4-diazepane-1-carboxamide, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes.

Mechanism of Action

4-[1-(3,5-Dimethylphenyl)cyclopropanecarbonyl]-1,4-diazepane-1-carboxamide acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes. By binding to the receptor, 4-[1-(3,5-Dimethylphenyl)cyclopropanecarbonyl]-1,4-diazepane-1-carboxamide blocks the flow of calcium ions into the cell, which in turn inhibits the activation of various intracellular signaling pathways.
Biochemical and Physiological Effects:
The blockade of NMDA receptors by 4-[1-(3,5-Dimethylphenyl)cyclopropanecarbonyl]-1,4-diazepane-1-carboxamide has been shown to have a wide range of biochemical and physiological effects. In animal models, 4-[1-(3,5-Dimethylphenyl)cyclopropanecarbonyl]-1,4-diazepane-1-carboxamide has been shown to induce neuronal damage, impair learning and memory, and alter behavior. Additionally, 4-[1-(3,5-Dimethylphenyl)cyclopropanecarbonyl]-1,4-diazepane-1-carboxamide has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[1-(3,5-Dimethylphenyl)cyclopropanecarbonyl]-1,4-diazepane-1-carboxamide in scientific research is its potency and specificity as an NMDA receptor antagonist. This allows researchers to selectively target this receptor and study its role in various biological processes. However, one of the limitations of using 4-[1-(3,5-Dimethylphenyl)cyclopropanecarbonyl]-1,4-diazepane-1-carboxamide is its potential toxicity and side effects, which can vary depending on the dosage and duration of treatment.

Future Directions

There are several future directions for research involving 4-[1-(3,5-Dimethylphenyl)cyclopropanecarbonyl]-1,4-diazepane-1-carboxamide. One area of focus is the development of novel NMDA receptor modulators that can selectively target specific subunits of the receptor. Additionally, researchers are exploring the potential therapeutic applications of NMDA receptor modulators in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Finally, there is ongoing research into the mechanisms underlying the toxic effects of 4-[1-(3,5-Dimethylphenyl)cyclopropanecarbonyl]-1,4-diazepane-1-carboxamide, with the goal of developing safer and more effective NMDA receptor antagonists.

Synthesis Methods

4-[1-(3,5-Dimethylphenyl)cyclopropanecarbonyl]-1,4-diazepane-1-carboxamide can be synthesized through a multistep process involving the reaction of 1-(3,5-dimethylphenyl)cyclopropanecarbonyl chloride with 1,4-diazepane-1-carboxamide in the presence of a base. The resulting compound is then purified through various methods to obtain the final product.

Scientific Research Applications

4-[1-(3,5-Dimethylphenyl)cyclopropanecarbonyl]-1,4-diazepane-1-carboxamide has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to be effective in animal models of stroke, epilepsy, and neurodegenerative disorders. Additionally, 4-[1-(3,5-Dimethylphenyl)cyclopropanecarbonyl]-1,4-diazepane-1-carboxamide has been used to study the mechanisms underlying learning and memory, as well as drug addiction.

properties

IUPAC Name

4-[1-(3,5-dimethylphenyl)cyclopropanecarbonyl]-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-13-10-14(2)12-15(11-13)18(4-5-18)16(22)20-6-3-7-21(9-8-20)17(19)23/h10-12H,3-9H2,1-2H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJWLICKJFRPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2(CC2)C(=O)N3CCCN(CC3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(3,5-Dimethylphenyl)cyclopropanecarbonyl]-1,4-diazepane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.